molecular formula C28H40N2O2 B5227366 4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine

4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine

Cat. No.: B5227366
M. Wt: 436.6 g/mol
InChI Key: PLWQTURIKZUGGY-UHFFFAOYSA-N
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Description

4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic opioid that has been found to have a high affinity for the mu-opioid receptor. In

Scientific Research Applications

4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent and selective mu-opioid receptor agonist, which makes it useful for studying the physiological and biochemical effects of mu-opioid receptor activation. It has also been studied for its potential use in pain management and addiction research.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine involves its interaction with the mu-opioid receptor. When the compound binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the mu-opioid receptor is responsible for the compound's analgesic and euphoric effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other mu-opioid receptor agonists. It has been found to have potent analgesic effects, which make it useful for studying pain management. It has also been found to have euphoric effects, which make it useful for studying addiction and reward pathways in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the physiological and biochemical effects of mu-opioid receptor activation. However, one of the limitations of using this compound is its potential for abuse, which makes it important to use appropriate safety precautions when handling and storing the compound.

Future Directions

There are many potential future directions for research on 4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine. One area of research could be to explore the compound's potential for use in pain management and addiction treatment. Another area of research could be to study the compound's effects on other opioid receptors, such as the delta and kappa opioid receptors. Additionally, future research could focus on developing new synthetic opioids that have improved safety profiles and reduced potential for abuse.

Synthesis Methods

The synthesis of 4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine involves the reaction of a piperidine derivative with an acylating agent. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing the reactants in a suitable solvent. The resulting product is then purified using column chromatography or other purification methods.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O2/c31-27(29-19-15-26(16-20-29)21-24-7-3-1-4-8-24)12-11-23-13-17-30(18-14-23)28(32)22-25-9-5-2-6-10-25/h1,3-4,7-9,23,26H,2,5-6,10-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQTURIKZUGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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